molecular formula C16H26N6O2 B2876210 N-(2-{4-[3-(dimethylamino)-1H-1,2,4-triazol-5-yl]piperidin-1-yl}-2-oxoethyl)-N-ethylprop-2-enamide CAS No. 2323106-12-1

N-(2-{4-[3-(dimethylamino)-1H-1,2,4-triazol-5-yl]piperidin-1-yl}-2-oxoethyl)-N-ethylprop-2-enamide

Cat. No.: B2876210
CAS No.: 2323106-12-1
M. Wt: 334.424
InChI Key: RLXJYXLDUZIDJW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(2-{4-[3-(dimethylamino)-1H-1,2,4-triazol-5-yl]piperidin-1-yl}-2-oxoethyl)-N-ethylprop-2-enamide is a complex organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound features a triazole ring, a piperidine ring, and an amide linkage, making it a versatile molecule for research and industrial purposes.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-{4-[3-(dimethylamino)-1H-1,2,4-triazol-5-yl]piperidin-1-yl}-2-oxoethyl)-N-ethylprop-2-enamide typically involves multi-step organic reactions. The process begins with the preparation of the triazole ring, followed by the introduction of the piperidine ring. The final steps involve the formation of the amide linkage and the incorporation of the ethylprop-2-enamide group. Common reagents used in these reactions include dimethylamine, triazole precursors, and various coupling agents.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactions with optimized conditions to ensure high yield and purity. Techniques such as chromatography and crystallization are employed to purify the final product. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

N-(2-{4-[3-(dimethylamino)-1H-1,2,4-triazol-5-yl]piperidin-1-yl}-2-oxoethyl)-N-ethylprop-2-enamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reagents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the triazole and piperidine rings.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.

    Reduction: Sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation.

    Substitution: Halogenated compounds, nucleophiles like amines or thiols, and appropriate solvents such as dichloromethane or ethanol.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce amine or alcohol derivatives.

Scientific Research Applications

N-(2-{4-[3-(dimethylamino)-1H-1,2,4-triazol-5-yl]piperidin-1-yl}-2-oxoethyl)-N-ethylprop-2-enamide has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: Investigated for its potential as a biochemical probe to study enzyme interactions and cellular pathways.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of new materials and as a catalyst in chemical processes.

Mechanism of Action

The mechanism of action of N-(2-{4-[3-(dimethylamino)-1H-1,2,4-triazol-5-yl]piperidin-1-yl}-2-oxoethyl)-N-ethylprop-2-enamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The triazole and piperidine rings play crucial roles in binding to the active sites of enzymes, while the amide linkage and ethylprop-2-enamide group contribute to the compound’s overall stability and reactivity.

Comparison with Similar Compounds

Similar Compounds

  • N-[2-[4-[3-(Dimethylamino)-1H-1,2,4-triazol-5-yl]piperidin-1-yl]-2-oxoethyl]-N-methylprop-2-enamide
  • N-[2-[4-[3-(Dimethylamino)-1H-1,2,4-triazol-5-yl]piperidin-1-yl]-2-oxoethyl]-N-ethylbut-2-enamide

Uniqueness

N-(2-{4-[3-(dimethylamino)-1H-1,2,4-triazol-5-yl]piperidin-1-yl}-2-oxoethyl)-N-ethylprop-2-enamide stands out due to its specific combination of functional groups, which confer unique chemical and biological properties

Properties

IUPAC Name

N-[2-[4-[3-(dimethylamino)-1H-1,2,4-triazol-5-yl]piperidin-1-yl]-2-oxoethyl]-N-ethylprop-2-enamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H26N6O2/c1-5-13(23)21(6-2)11-14(24)22-9-7-12(8-10-22)15-17-16(19-18-15)20(3)4/h5,12H,1,6-11H2,2-4H3,(H,17,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RLXJYXLDUZIDJW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC(=O)N1CCC(CC1)C2=NC(=NN2)N(C)C)C(=O)C=C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H26N6O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

334.42 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.